2-Butoxyethyl 5-nitrofuran-2-carboxylate
Overview
Description
2-Butoxyethyl 5-nitrofuran-2-carboxylate is a compound belonging to the class of nitrofurans, which are known for their diverse biological activities. Nitrofurans are heterocyclic compounds containing a furan ring with a nitro group attached. The presence of the nitro group imparts significant biological activity, making these compounds valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxyethyl 5-nitrofuran-2-carboxylate typically involves the esterification of 5-nitrofuran-2-carboxylic acid with 2-butoxyethanol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves using sulfuric acid as a catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted nitrofuran derivatives.
Scientific Research Applications
2-Butoxyethyl 5-nitrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 2-Butoxyethyl 5-nitrofuran-2-carboxylate is primarily due to the presence of the nitro group. The compound undergoes reduction in biological systems to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of essential enzymes and disruption of cellular processes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-Butoxyethyl 5-nitrofuran-2-carboxylate is unique due to its specific ester functional group, which imparts distinct physicochemical properties compared to other nitrofuran derivatives. This uniqueness makes it valuable for specific applications where other nitrofurans may not be suitable .
Properties
IUPAC Name |
2-butoxyethyl 5-nitrofuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-2-3-6-16-7-8-17-11(13)9-4-5-10(18-9)12(14)15/h4-5H,2-3,6-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNGRNQZFJQXPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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